4-Styryl-1,2,3-thiadiazole
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Overview
Description
4-Styryl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a styryl group at the fourth position
Mechanism of Action
Target of Action
4-Styryl-1,2,3-thiadiazole is a potent heterocyclic compound that has shown significant biological activity against various human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The primary targets of this compound are these cancer cells, where it exhibits cytotoxic effects .
Mode of Action
The compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death . It’s also suggested that 1,3,4-thiadiazole molecules interfere with DNA synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It’s known that the compound can affect mycelial growth by disrupting membrane integrity . This disruption can lead to downstream effects such as cell death .
Pharmacokinetics
Many anticancer drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells. The compound has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85 and 2.53 μM against MCF-7, A549 and HepG-2 cell lines respectively . This indicates that the compound is effective in reducing the viability of these cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy, with higher concentrations leading to greater disruption of membrane integrity . .
Biochemical Analysis
Biochemical Properties
4-Styryl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 1,3,4-substituted-thiadiazole derivatives have shown potent anti-cancer activities, indicating that they may interact with key enzymes and proteins involved in cell proliferation .
Cellular Effects
The cellular effects of this compound have been studied in the context of its potential as an anticancer agent. It has been found to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells .
Molecular Mechanism
Molecular modeling studies have suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-styryl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of styryl hydrazine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is heated to facilitate the cyclization process, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Styryl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
4-Styryl-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.
1,2,5-Thiadiazole: Used in the development of materials with unique electronic properties.
Uniqueness: this compound is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWUWMROYZSXNO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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